LY2457546 - 908265-94-1

LY2457546

Catalog Number: EVT-287379
CAS Number: 908265-94-1
Molecular Formula: C28H20F4N4O
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2457546 is a potent and orally bioavailable inhibitor of multiple receptor tyrosine kinases involved in angiogenic and tumorigenic signalling. LY2457546 demonstrates potent activity against targets that include VEGFR2 (KDR), PDGFRβ, FLT-3, Tie-2 and members of the Eph family of receptors. In vivo, LY2457546 inhibited VEGF-driven autophosphorylation of lung KDR in the mouse and rat in a dose and concentration dependent manner. LY2457546 was well tolerated and exhibited efficacy in a 13762 syngeneic rat mammary tumor models. Additionally, LY2457546 caused complete regression of well-established tumors in an acute myelogenous leukemia (AML) FLT3-ITD mutant xenograft tumor model. The unique spectrum of target activity, potent in vivo anti-tumor efficacy in a variety of rodent and human solid tumor models, exquisite potency against a clinically relevant model of AML, and non-clinical safety profile justify the advancement of LY2457546 into clinical testing. (source: Invest New Drugs. 2012 Jun;30(3):936-49 )
Overview

LY2457546 is a novel compound that has garnered attention in the field of cancer therapeutics, particularly as a prodrug of gemcitabine. It is designed to enhance the pharmacokinetic profile of gemcitabine, aiming to improve its efficacy while reducing side effects associated with traditional administration methods. The compound undergoes hydrolysis to release gemcitabine, which is an established chemotherapeutic agent used primarily for treating pancreatic cancer and other malignancies.

Source

The development of LY2457546 is rooted in the need for improved delivery systems for gemcitabine, which suffers from rapid metabolism and poor bioavailability when administered orally. Research has indicated that carboxylesterase 2 (CES2) plays a crucial role in the hydrolysis of LY2457546 into gemcitabine, making it a significant target for enhancing therapeutic outcomes .

Classification

LY2457546 is classified as a prodrug, specifically designed to be metabolized into an active drug (gemcitabine) upon administration. This classification allows for better absorption and prolonged release of the active compound in the systemic circulation.

Synthesis Analysis

Methods

The synthesis of LY2457546 involves several chemical reactions that create a stable amide linkage between valproate and gemcitabine. The synthesis typically includes:

  1. Formation of the Amide Linkage: This step involves coupling valproate with gemcitabine under controlled conditions to ensure stability and efficacy.
  2. Purification: The resulting compound undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the desired product from byproducts and unreacted materials.

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of LY2457546.

Molecular Structure Analysis

Structure

The molecular structure of LY2457546 consists of a valproate moiety linked to the gemcitabine structure through an amide bond. This design aims to protect gemcitabine from premature metabolism while allowing for its gradual release in vivo.

Data

  • Molecular Formula: The compound's molecular formula reflects its complex structure, which includes various functional groups essential for its activity.
  • Molecular Weight: The molecular weight is calculated based on the constituent atoms within the compound.
Chemical Reactions Analysis

Reactions

LY2457546 undergoes hydrolysis primarily catalyzed by carboxylesterase 2 in biological systems. This reaction is critical for converting the prodrug into its active form, gemcitabine.

Technical Details

  • Hydrolysis Mechanism: The hydrolysis process involves breaking the amide bond under physiological conditions, leading to the release of gemcitabine.
  • Kinetics: Kinetic studies have shown that CES2-mediated hydrolysis follows Michaelis-Menten kinetics, indicating a saturable process dependent on enzyme concentration .
Mechanism of Action

Process

The mechanism by which LY2457546 exerts its therapeutic effects involves:

  1. Administration: Upon oral administration, LY2457546 is absorbed intact.
  2. Enzymatic Hydrolysis: In tissues expressing CES2, such as the liver and intestines, LY2457546 is hydrolyzed to release gemcitabine.
  3. Action of Gemcitabine: Once released, gemcitabine enters cells and incorporates into DNA, leading to cytotoxic effects that inhibit cancer cell proliferation.

Data

Studies have demonstrated that cells expressing higher levels of CES2 exhibit increased sensitivity to LY2457546, correlating with enhanced cytotoxicity compared to traditional gemcitabine administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: LY2457546 exhibits solubility characteristics favorable for oral administration.
  • Stability: The compound demonstrates stability under physiological conditions, allowing for effective delivery before hydrolysis occurs.

Chemical Properties

  • pH Stability: The compound maintains stability across a range of pH levels typical in gastrointestinal environments.
  • Reactivity: As a prodrug, its reactivity is primarily limited until enzymatic activation occurs.
Applications

Scientific Uses

LY2457546 is primarily investigated for its potential applications in oncology as a more effective delivery system for gemcitabine. Its design aims to:

  • Improve patient compliance through oral administration.
  • Enhance therapeutic outcomes by providing sustained release of gemcitabine.
  • Reduce systemic toxicity associated with conventional dosing regimens.

Research continues into optimizing its formulation and understanding its pharmacodynamics in various cancer models .

Properties

CAS Number

908265-94-1

Product Name

LY2457546

IUPAC Name

2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C28H20F4N4O

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37)

InChI Key

HTQYWLPDWPCWTF-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2457546; LY 2457546; LY-2457546

Canonical SMILES

CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.